molecular formula C7H4ClN B1581422 3-Chlorobenzonitrile CAS No. 766-84-7

3-Chlorobenzonitrile

Cat. No. B1581422
CAS RN: 766-84-7
M. Wt: 137.56 g/mol
InChI Key: WBUOVKBZJOIOAE-UHFFFAOYSA-N
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Patent
US09278969B2

Procedure details

4-[2-(tert-Butyldimethylsilanyloxy)ethyl]-1-trityl-1H-imidazole (3.98 g, 8.5 mmol) and 4-bromomethyl-3-chlorobenzonitrile (2.93 g, 12.7 mmol) are dissolved in MeCN (40 mL) and heated at 80° C. for 5 h. After cooling to room temperature MeOH (40 mL) and Et2NH (7 mL) are then added and the solution is warmed 70° C. for 1 h. The solution is evaporated to dryness and the residue purified via flash column chromatography (acetone/CH2Cl2 1:3→MeOH/CH2Cl2 5:95) to give 4-{5-[2-tert-butyl-dimethylsilanyloxy)ethyl]-imidazol-1-ylmethyl}-3-chlorobenzonitrile as an oil. MS (ESI) m/z 376.3, 378.3 (M+H).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](OCCC1N=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=1)(C(C)(C)C)(C)C.BrC[C:37]1[CH:44]=[CH:43][C:40]([C:41]#[N:42])=[CH:39][C:38]=1[Cl:45].CO.N(CC)CC>CC#N>[Cl:45][C:38]1[CH:39]=[C:40]([CH:43]=[CH:44][CH:37]=1)[C:41]#[N:42]

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.93 g
Type
reactant
Smiles
BrCC1=C(C=C(C#N)C=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
7 mL
Type
reactant
Smiles
N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
the solution is warmed 70° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified via flash column chromatography (acetone/CH2Cl2 1:3→MeOH/CH2Cl2 5:95)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.